Nalpha-Z-Nim-benzyl-L-histidine

Peptide synthesis Orthogonal protection Solution-phase strategy

Nalpha-Z-Nim-benzyl-L-histidine (CAS 21929-66-8), systematically designated as (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a doubly protected L-histidine derivative in which the α-amino group is masked with a benzyloxycarbonyl (Z, Cbz) group and the Nim (π/τ) position of the imidazole side chain is protected with a benzyl (Bzl) group. With a molecular formula of C₂₁H₂₁N₃O₄ and a molecular weight of 379.41 g/mol, this white powder (mp 206–210 °C) is commercially available at purities ≥99% (TLC) from multiple vendors.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B12059923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-Z-Nim-benzyl-L-histidine
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1
InChIKeyDHUVTQUENUPYMW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalpha-Z-Nim-benzyl-L-histidine (Z-His(Bzl)-OH): Core Identity and Procurement-Relevant Characteristics


Nalpha-Z-Nim-benzyl-L-histidine (CAS 21929-66-8), systematically designated as (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a doubly protected L-histidine derivative in which the α-amino group is masked with a benzyloxycarbonyl (Z, Cbz) group and the Nim (π/τ) position of the imidazole side chain is protected with a benzyl (Bzl) group . With a molecular formula of C₂₁H₂₁N₃O₄ and a molecular weight of 379.41 g/mol, this white powder (mp 206–210 °C) is commercially available at purities ≥99% (TLC) from multiple vendors . It belongs to the Z/Bzl protection strategy family used primarily in solution-phase peptide synthesis and serves as a key intermediate for the preparation of Nim-benzyl-L-histidine N-carboxyanhydride (Bz-His NCA), the monomer for synthesizing poly(L-histidine) and its copolymers [1].

Why Generic Substitution of Nalpha-Z-Nim-benzyl-L-histidine with Unprotected or Single-Protected Histidine Derivatives Fails


Histidine presents a unique protection challenge in peptide synthesis because its imidazole side chain (pKa ~6.0) is both nucleophilic and basic, capable of participating in unwanted acylation, racemization, and side reactions during coupling and deprotection steps [1]. Simply using Nα-Z-protected histidine (Z-His-OH, CAS 14997-58-1) without Nim protection leaves the imidazole ring exposed, leading to significant racemization at the α-carbon during activation and coupling, as well as potential imidazole acylation [2]. Conversely, substituting the Nim-benzyl group with an acid-labile trityl (Trt) group (as in Z-His(Trt)-OH) alters the orthogonal deprotection logic: the Trt group is cleaved under mild acidic conditions (1% TFA) that would also partially remove Boc groups, whereas the benzyl group on Nim requires hydrogenolysis or Na/liquid NH₃ treatment—conditions under which Z and Boc groups exhibit markedly different stability profiles [3]. The dual Z/Bzl protection in Nalpha-Z-Nim-benzyl-L-histidine thus occupies a specific and non-interchangeable niche in solution-phase Boc/Bzl and Z/Bzl convergent strategies.

Quantitative Differentiation Evidence for Nalpha-Z-Nim-benzyl-L-histidine vs. Closest Analogs


Acid Stability of the Nα-Z Group vs. Nα-Boc in Nim-Benzyl-Protected Histidine Analogs

The Nα-benzyloxycarbonyl (Z) group on Z-His(Bzl)-OH is stable to trifluoroacetic acid (TFA) treatment conditions (typically 30–50% TFA in DCM) that rapidly cleave the tert-butyloxycarbonyl (Boc) group in Boc-His(Bzl)-OH. In standard Boc-deprotection protocols using TFA/DCM, Boc-His(Bzl)-OH undergoes quantitative Nα-deprotection, whereas Z-His(Bzl)-OH retains its Nα-protection intact . This allows Z-His(Bzl)-OH to serve as a stable intermediate in sequential orthogonal deprotection schemes, particularly in solution-phase convergent peptide synthesis where the Z group must survive acidic conditions used to remove Boc from other residues [1].

Peptide synthesis Orthogonal protection Solution-phase strategy

Racemization Suppression During Peptide Coupling: Nim-Benzyl vs. Unprotected Histidine

Incorporation of Nim-benzyl-L-histidine into peptides using carbodiimide-mediated coupling without additives results in substantial racemization at the histidine α-carbon. Windridge and Jorgensen (1971) demonstrated that the addition of 1-hydroxybenzotriazole (HOBt) suppresses this racemization during coupling of im-benzyl-L-histidine residues. In their study, the use of HOBt as an additive reduced racemization to levels acceptable for peptide synthesis, as validated by the synthesis of an LH-RH analog [1]. In contrast, unprotected histidine (with a free imidazole NH) is intrinsically more prone to base-catalyzed racemization via imidazole-mediated proton abstraction, a pathway partially blocked by Nim-benzyl protection [2]. The Nim-benzyl group thus provides a racemization-suppressing function that distinguishes it from unprotected histidine derivatives such as Z-His-OH.

Racemization Peptide coupling HOBt additive

Precursor Efficiency in Poly(L-Histidine) Synthesis: NCA Route via Z-His(Bzl)-OH vs. Direct Polymerization of Unprotected Histidine

Z-His(Bzl)-OH serves as the direct precursor for synthesizing 1-benzyl-N-carboxy-L-histidine anhydride (Bz-His NCA), the monomer used in ring-opening polymerization (ROP) to produce poly(L-histidine). Naruse et al. (1981) demonstrated that poly(L-histidine) could be prepared either by direct polymerization of L-histidine with diphenylphosphoryl azide (DPPA) or by polymerization of Nim-benzyl-L-histidine followed by deprotection. In the NCA route, Z-His(Bzl)-OH is converted to Bz-His NCA via treatment with thionyl chloride in anhydrous dioxane, and the resulting NCA is polymerized to poly(Nim-benzyl-L-histidine), which after debenzylation yields poly(L-histidine) with an average degree of polymerization (DP) of approximately 15 or higher, as characterized by potentiometric titration [1]. The Z/Bzl double protection is critical because the Z group provides Nα protection during NCA formation while the Nim-benzyl group prevents imidazole interference. By contrast, direct polymerization of unprotected L-histidine with DPPA yields poly(L-histidine) directly but offers less control over molecular weight and end-group fidelity [2].

Polyhistidine NCA polymerization pH-responsive polymers

Procurement-Relevant Purity Benchmarking: Z-His(Bzl)-OH vs. Commercial Fmoc-His(Bzl)-OH and Boc-His(Bzl)-OH

Commercially available Z-His(Bzl)-OH (CAS 21929-66-8) is routinely supplied at ≥99% purity by TLC from major vendors such as Chem-Impex (Catalog No. 02189) . In comparison, Boc-His(Bzl)-OH (CAS 20898-44-6) is typically specified at ≥98.0% (TLC) from Sigma-Aldrich and other suppliers, while Fmoc-His(Bzl)-OH (CAS 84030-19-3) is commonly offered at ≥98% (HPLC or TLC) [1]. Furthermore, Z-His(Bzl)-OH on a per-gram basis (5 g: ~$343 from GLPBio; ~$270 from Chem-Impex) is priced comparably to or lower than its Fmoc analog (5 g: ~$286 from GLPBio, ~$141 from SCBT) and significantly more economical than Z-His(Trt)-OH (price typically by quotation only, reflecting higher synthesis cost) [2]. The higher available purity specification of Z-His(Bzl)-OH at ≥99% TLC reduces the burden of pre-use purification in sensitive coupling reactions.

Purity specification TLC purity Procurement

Isomeric Composition and Batch Reproducibility: τ-Bzl Predominance and Implications for Synthetic Consistency

Commercial Z-His(Bzl)-OH is supplied as a mixture of τ-Bzl (Nτ-benzyl, mainly formed) and π-Bzl (Nπ-benzyl) regioisomers, as noted in multiple vendor specifications (VWR, GLPBio) . The benzylation of the imidazole ring during synthesis is not fully regiospecific; the τ-isomer (benzylation at the tele/τ nitrogen) predominates, but variable amounts of the π-isomer are present. This isomeric mixture is an inherent characteristic of the compound that must be accounted for in procurement: different batches from different suppliers may exhibit different τ/π ratios, potentially affecting coupling kinetics and deprotection efficiency. In contrast, Nα,Nim-bis-Z-L-histidine (with Z groups at both Nα and Nim positions) or Boc-His(Bzl)-OH may exhibit different regioisomeric profiles due to distinct synthetic routes [1]. For users requiring reproducible peptide synthesis, verifying the isomer ratio via HPLC or NMR upon receipt is advisable, and sourcing from suppliers that provide batch-specific analytical data (COA with HPLC, NMR) is recommended.

Regioisomer τ/π isomerism Batch consistency

Solvent Compatibility and Stock Solution Preparation for Solution-Phase Synthesis

Z-His(Bzl)-OH is freely soluble in DMSO and DMF, the two most common solvents for solution-phase peptide coupling reactions. Reported solubility in DMSO is ≥50 mM (approximately 19 mg/mL) [1], and in DMF it is similarly soluble. This solubility profile is comparable to that of Boc-His(Bzl)-OH (soluble in DMF and DMSO) and Fmoc-His(Bzl)-OH, all of which are insoluble in water due to the hydrophobic benzyl protecting groups . However, Z-His(Bzl)-OH has the practical advantage that DMSO stock solutions can be prepared at concentrations suitable for direct use in coupling reactions without requiring co-solvents or heating, and stock solutions stored at -20°C are stable for at least one month [1]. The Z-protected derivative also avoids the base-lability concern associated with Fmoc-His(Bzl)-OH, where inadvertent exposure to basic conditions (e.g., during workup) can prematurely remove the Fmoc group.

Solubility DMSO Stock solution stability

Optimal Research and Industrial Application Scenarios for Nalpha-Z-Nim-benzyl-L-histidine


Solution-Phase Convergent Peptide Synthesis Using Boc/Bzl or Z/Bzl Orthogonal Strategies

In convergent solution-phase peptide synthesis, Z-His(Bzl)-OH is the preferred histidine building block when the synthetic strategy requires the Nα-Z group to survive acidic conditions used for removing Boc groups from other residues. This orthogonal stability—Z stable to TFA, Boc labile—enables sequential, chemoselective deprotection without affecting the Nα-protected histidine residue [1]. The Nim-benzyl group further protects the imidazole from acylation and racemization during coupling. This scenario is particularly relevant for the synthesis of medium-length peptides (5–20 residues) where solution-phase fragment condensation offers economic advantages over solid-phase methods.

Synthesis of Well-Defined Poly(L-histidine) and pH-Responsive Block Copolymers for Drug Delivery

Z-His(Bzl)-OH is the direct precursor for preparing Bz-His NCA, the monomer for ring-opening polymerization to poly(L-histidine) and its block copolymers (e.g., PEG-b-PHis, PLLA-b-PHis). The NCA route via Z-His(Bzl)-OH enables controlled polymerization with defined molecular weight (DP ≥ 15) and narrow dispersity, which is critical for reproducible pH-responsive micelle performance [2]. These poly(L-histidine)-based copolymers are extensively investigated as pH-sensitive drug carriers that release therapeutic cargo selectively in the acidic tumor microenvironment or endosomal compartments [3].

Synthesis of Histidine-Containing Bioactive Peptides Requiring High Stereochemical Fidelity

For bioactive peptides where histidine epimerization would abolish biological activity (e.g., LH-RH analogs, enzyme inhibitors), Z-His(Bzl)-OH in combination with HOBt as a coupling additive provides racemization-suppressed histidine incorporation [1]. The Nim-benzyl group sterically and electronically reduces the propensity for base-catalyzed α-proton abstraction during carbodiimide-mediated activation, and the Z group provides stable Nα-protection throughout the coupling cycle. This application is validated by the successful synthesis of stereochemically intact LH-RH analogs containing Nim-benzyl-histidine residues.

Large-Scale Peptide API Manufacturing Employing Solution-Phase Z-Strategy Economics

In industrial-scale peptide active pharmaceutical ingredient (API) manufacturing, Z-chemistry solution-phase methods remain competitive for short to medium peptides due to lower reagent costs and easier scalability compared to Fmoc-SPPS. Z-His(Bzl)-OH, with its dual protection, commercially available ≥99% purity, and moderate per-gram cost ($270–$343 for 5 g), offers an economically viable histidine input for kilo-scale syntheses [2]. The Z group can be removed by catalytic hydrogenolysis (H₂, Pd/C), a clean and scalable deprotection method compatible with cGMP manufacturing, while the Nim-benzyl group can be removed simultaneously or sequentially depending on process design.

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